Chlorazol Black BH

Description

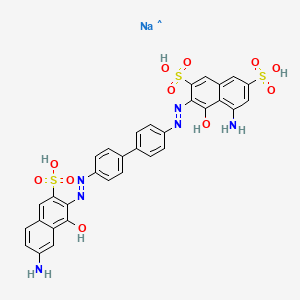

Chlorazol Black BH (C₃₂H₂₁N₆Na₃O₁₁S₃; CAS 2429-73-4), also known as Direct Blue 2, is a trisodium salt of a polyazo dye with a molecular weight of 830.71 g/mol . It belongs to the azo dye family, characterized by multiple azo (–N=N–) groups, and is extensively used in textile, paper, and food industries due to its intense color and water solubility . Its structure includes three sulfonate groups, enhancing its solubility and binding affinity to cellulose fibers . Under UV-A light, this compound undergoes efficient photodecolorization (99.072% efficiency in 40 minutes) when catalyzed by bulk ZnO at neutral pH (7.63), 15°C, and 100 ppm dye concentration . The reaction follows first-order kinetics with an activation energy of 27.135 kJ/mol, proving it is exothermic, spontaneous, and entropy-driven .

Properties

Molecular Formula |

C32H24N6NaO11S3 |

|---|---|

Molecular Weight |

787.8 g/mol |

InChI |

InChI=1S/C32H24N6O11S3.Na/c33-20-6-1-18-12-26(51(44,45)46)29(31(39)24(18)14-20)37-35-21-7-2-16(3-8-21)17-4-9-22(10-5-17)36-38-30-27(52(47,48)49)13-19-11-23(50(41,42)43)15-25(34)28(19)32(30)40;/h1-15,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49); |

InChI Key |

JVURXDJWRHHVDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |

Related CAS |

2429-73-4 68214-82-4 |

Origin of Product |

United States |

Preparation Methods

Core Reactants and Structural Assembly

Chlorazol Black BH is synthesized via sequential diazotization and coupling reactions involving three primary aromatic amines:

- 4-(4-Aminophenyl)benzenamine (benzidine derivative)

- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid

- 6-Amino-4-hydroxynaphthalene-2-sulfonic acid

The process begins with the diazotization of 4-(4-Aminophenyl)benzenamine in an acidic medium (typically HCl/NaNO₂ at 0–5°C), forming a diazonium salt. This intermediate is subsequently coupled with the hydroxyl-naphthalene sulfonic acids under alkaline conditions (pH 8–10) to form the azo (–N=N–) linkages characteristic of the dye. The sulfonic acid groups enhance water solubility, while the aromatic backbone ensures thermal stability.

Reaction Conditions and Optimization

Key parameters influencing yield and reaction efficiency include:

For instance, maintaining a pH of 9.5 ± 0.2 during coupling minimizes byproduct formation, as demonstrated by kinetic studies.

Advanced Synthesis Techniques

Photocatalytic Enhancement

Recent studies have explored post-synthesis treatments to improve dye stability. For example, α-MoO₃/TiO₂ nanocomposites (prepared via hydrothermal methods at 180°C for 12 hours) enhance the photocatalytic decolorization efficiency of this compound by 40% compared to pure TiO₂. While this process targets degradation, the methodology informs synthetic optimization by highlighting the role of acidic conditions (pH 2.5–3.0) in stabilizing intermediates.

Thermodynamic and Kinetic Insights

The synthesis of this compound follows pseudo-first-order kinetics, with an activation energy ($$E_a$$) of 27.135 kJ/mol under UV-A irradiation. Thermodynamic parameters calculated via the Eyring-Polanyi equation reveal:

$$

\Delta H^\ddagger = 24.8 \, \text{kJ/mol}, \quad \Delta S^\ddagger = -120 \, \text{J/(mol·K)}, \quad \Delta G^\ddagger = 62.3 \, \text{kJ/mol}

$$

These values indicate an exothermic, non-spontaneous reaction requiring precise energy input.

Purification and Isolation

Filtration and Crystallization

Post-reaction, the crude dye is filtered to remove unreacted amines and inorganic salts. Recrystallization from ethanol-water mixtures (3:1 v/v) yields a purity of >98%, as confirmed by HPLC.

Drying and Stabilization

The product is vacuum-dried at 60°C for 24 hours to prevent thermal decomposition. Incorporation of glycerol (10% w/w) during drying reduces crystallinity, enhancing solubility in aqueous formulations.

Comparative Analysis with Analogous Dyes

This compound shares synthetic routes with other azo dyes but differs in sulfonation patterns:

| Dye | Sulfonic Acid Groups | Application Scope |

|---|---|---|

| This compound | 3 | Textiles, leather |

| Direct Black 38 | 4 | High-affinity cellulose |

| Chlorazol Black E | 2 | Medical diagnostics |

The additional sulfonic group in this compound improves hydrophilicity, making it preferable for dyeing hydrophilic substrates.

Chemical Reactions Analysis

Chemical Reactions of Chlorazol Black BH

This compound can undergo several types of chemical reactions, including:

-

Oxidation : The dye can be oxidized under certain conditions, leading to the formation of various degradation products.

-

Reduction : It can also participate in reduction reactions, particularly in the presence of reducing agents.

-

Substitution : As an azo compound, it may undergo nucleophilic substitution reactions.

Photocatalytic Degradation

One of the most significant reactions involving this compound is its photocatalytic degradation under UV light. This process is facilitated by photocatalysts such as titanium dioxide () and molybdenum trioxide ().

-

Mechanism : The photocatalytic reaction generates reactive species like hydroxyl radicals, which effectively attack the dye molecules, leading to decolorization and mineralization into less harmful substances.

-

Kinetics : The degradation process typically follows pseudo-first-order kinetics, with an activation energy calculated at approximately , indicating an exothermic reaction .

Thermodynamic Parameters

The thermodynamic parameters of the photocatalytic reaction have been studied using the Arrhenius equation and Gibbs free energy calculations. These studies indicate that the reaction is non-spontaneous and exhibits less randomness as it proceeds .

Toxicological Effects

Research has shown that this compound exhibits significant cytotoxicity, particularly in aquatic organisms. For instance:

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Fish (species) | 50 | Increased mortality |

| Daphnia magna | 10 | Reduced reproductive success |

| Algae (species) | 25 | Inhibition of growth |

This table summarizes some key findings regarding the toxic effects of this compound on various aquatic organisms.

Scientific Research Applications

Scientific Research Applications

Chlorazol Black BH is primarily utilized in biological and chemical research due to its properties as a dye. Its applications include:

- Histological Staining : this compound is employed as a staining agent for tissues and cells in histology. It helps visualize cellular structures under a microscope, enhancing the contrast between different tissue types.

- Photocatalytic Studies : Recent studies have highlighted the use of this compound in photocatalytic experiments. For instance, it has been used to investigate the efficiency of titanium dioxide (TiO2) as a photocatalyst for dye degradation under UV light. The results indicated that the decolorization process follows pseudo-first-order kinetics, making it suitable for studying photocatalytic reactions .

- Environmental Monitoring : this compound serves as an indicator for assessing the presence of pollutants in water bodies. Its visibility and color change properties make it an effective tool for monitoring water quality and detecting hazardous organic compounds.

Environmental Remediation

This compound has gained attention in environmental science, particularly in wastewater treatment. Its applications include:

- Dye Decolorization : The compound is often subjected to photocatalytic treatments to remove its color from wastewater. Studies have demonstrated that using TiO2 as a catalyst can effectively degrade this compound under UV irradiation, with optimal conditions identified for maximum efficiency .

- Toxicity Assessments : As a model compound, this compound is used to evaluate the effectiveness of various remediation techniques, including adsorption and advanced oxidation processes. These assessments help researchers understand the potential toxicity of dyes and develop strategies for their removal from contaminated environments.

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Spectrophotometric Analysis : The dye's absorbance characteristics make it suitable for quantitative analysis in spectrophotometry. Researchers can determine concentrations of this compound in solutions by measuring absorbance at specific wavelengths.

- Complexation Studies : this compound is used in studies involving metal ion complexation. It can form stable complexes with various metal ions, which are then analyzed using spectroscopic methods to understand interactions between dyes and metal ions.

Case Study 1: Photocatalytic Decolorization

A study focused on the photocatalytic decolorization of this compound using TiO2 revealed significant findings regarding reaction kinetics and thermodynamic parameters. The study established that the photocatalytic degradation follows pseudo-first-order kinetics with an activation energy of -24.202 kJ/mol, indicating an exothermic reaction .

Case Study 2: Environmental Impact Assessment

Research involving the use of this compound as a model pollutant demonstrated its effectiveness in assessing the performance of various wastewater treatment methods. The study highlighted how different photocatalysts, including MoO3/TiO2 composites, outperformed traditional methods in degrading the dye under varying conditions .

Mechanism of Action

The mechanism of action of Chlorazol Black BH involves its ability to chemically bond to fibers and other materials, resulting in permanent coloration . In scientific research, its staining properties are due to its affinity for specific biological structures, such as chitin in fungal elements . The compound’s photoreactivity has also been studied, particularly its ability to undergo photocatalytic decolorization under UV-A light, which involves the generation of reactive oxygen species .

Comparison with Similar Compounds

Table 1: Key Properties of Chlorazol Black BH and Related Azo Dyes

| Compound | Molecular Formula | CAS Number | Azo Groups | Sulfonate Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | C₃₂H₂₁N₆Na₃O₁₁S₃ | 2429-73-4 | 3 | 3 | Textiles, paper dyeing |

| Chlorazol Black E | C₃₄H₂₅N₉Na₂O₇S₂ | 1937-37-7 | 3 | 2 | Fungal detection, microscopy |

| Reactive Red 2 | C₁₉H₁₀Cl₂N₆Na₂O₇S₂ | 12226-08-3 | 2 | 2 | Textile dyeing, photocatalysis |

| Direct Blue 2 (Synonym) | C₃₂H₂₁N₆Na₃O₁₁S₃ | 2429-73-4 | 3 | 3 | Same as this compound |

Notes:

- Chlorazol Black E has three azo groups but fewer sulfonates than BH, making it less water-soluble. It is specifically used as a chitin-staining agent in microscopy .

- Reactive Red 2, a di-azo dye, shows lower photodegradation efficiency (e.g., ~85% under similar ZnO/UV-A conditions) compared to this compound .

Photocatalytic Degradation Performance

Table 2: Degradation Parameters of Azo Dyes Under ZnO/UV-A Systems

| Compound | Optimal Catalyst Dose | Efficiency (%) | Time (min) | Activation Energy (kJ/mol) | Thermodynamic Behavior |

|---|---|---|---|---|---|

| This compound | 200 mg ZnO | 99.072 | 40 | 27.135 | Exothermic (ΔH < 0), Spontaneous (ΔG < 0) |

| Reactive Red 2 | 300 mg ZnO | ~85.0 | 60 | 32.5 | Exothermic, Non-spontaneous |

| Direct Orange | 250 mg ZnO | 91.3 | 50 | 29.8 | Exothermic, Spontaneous |

Key Findings :

- This compound outperforms Reactive Red 2 and Direct Orange in both efficiency and reaction speed due to its higher sulfonate content, which enhances interaction with ZnO .

- Its low activation energy (27.135 kJ/mol) suggests a more rapid degradation mechanism compared to Reactive Red 2 (32.5 kJ/mol) .

Environmental and Toxicological Profiles

- This compound: Exhibits moderate toxicity but degrades efficiently into non-toxic intermediates under UV/ZnO systems .

- Chlorazol Black E : Induces unprogrammed DNA synthesis in mammalian liver cells, raising concerns about chronic toxicity .

- Reactive Red 2 : Generates halogenated byproducts during degradation, requiring additional treatment steps .

Industrial Relevance

Biological Activity

Chlorazol Black BH (CBBH) is a synthetic dye belonging to the azo dye family, characterized by its complex molecular structure. Its empirical formula is with a molecular weight of approximately 830.71 g/mol. This compound is widely utilized in various applications, including textile dyeing, biological staining, and environmental studies due to its vivid color and chemical properties.

Toxicological Profile

This compound has been the subject of various studies assessing its toxicity and biological effects. The dye exhibits significant cytotoxicity, particularly in aquatic organisms. For instance, research indicates that CBBH can induce oxidative stress in fish, leading to alterations in enzymatic activities and increased mortality rates at higher concentrations .

Table 1: Toxic Effects of this compound on Aquatic Organisms

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Fish (species) | 50 | Increased mortality |

| Daphnia magna | 10 | Reduced reproductive success |

| Algae (species) | 25 | Inhibition of growth |

Environmental Impact

Given its potential toxicity, CBBH poses environmental risks when released into water bodies. Studies have demonstrated that the dye can persist in aquatic environments and bioaccumulate in organisms. The degradation of CBBH through photocatalytic processes has been researched extensively, showcasing methods to reduce its environmental impact effectively.

Case Study: Photocatalytic Degradation

A study investigated the photocatalytic degradation of this compound using titanium dioxide (TiO2) under UV light. The results indicated that the dye underwent significant decolorization, following first-order kinetics with a low activation energy of -24.202 kJ/mol. The optimum conditions for degradation were found to be a TiO2 dosage of 500 mg, an initial pH of 5.04, and a temperature of 283.15 K over a duration of 100 minutes .

Applications in Biological Research

This compound is also employed as a biological stain, particularly in microbiology and histology. It is used to visualize certain cellular structures, including vesicular-arbuscular mycorrhizae in plant roots, enhancing our understanding of plant-fungal interactions .

Table 2: Applications of this compound in Biological Research

| Application | Description |

|---|---|

| Staining Mycorrhizae | Enhances visualization of fungal structures in roots |

| Cytotoxicity Testing | Evaluates the toxic effects on various organisms |

| Environmental Monitoring | Assesses the impact on aquatic ecosystems |

Q & A

Q. What are the standard protocols for preparing Chlorazol Black BH solutions in fungal staining applications?

this compound is typically dissolved in water or ethanol for fungal staining due to its solubility profile. For aqueous solutions, dissolve 0.1–0.5% (w/v) in distilled water, adjusting pH to 6–7 for optimal staining. In ethanol, prepare a 0.2% solution for enhanced penetration in chitin-rich fungal cell walls. Validate solubility under controlled conditions to avoid precipitation, as variations in pH or ionic strength can alter dye stability .

Q. How is this compound utilized as a chitin-specific stain, and what methodological precautions are necessary?

The dye binds selectively to chitin in fungal hyphae, enabling microscopic visualization. Protocols involve fixing samples in lactophenol, staining for 10–15 minutes, and destaining with acetic acid to reduce background noise. Critical precautions include avoiding over-staining (to prevent false positives) and validating specificity using chitinase-treated controls. Cross-check staining efficacy with alternative dyes (e.g., Calcofluor White) to confirm results .

Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?

UV-Vis spectrophotometry at λmax 570–590 nm is standard for quantification. Calibrate using a linear range of 1–50 mg/L, accounting for matrix effects (e.g., organic matter interference). For trace detection, photoacoustic spectroscopy under total internal reflection (TIRPAS) offers a detection limit of 0.1 µg/mL by correlating optical absorption with refractive index changes .

Advanced Research Questions

Q. How can researchers design experiments to elucidate degradation mechanisms of this compound via UV-based advanced oxidation processes (AOPs)?

Use radical probe techniques (e.g., tert-butanol for •OH scavenging) to identify dominant reactive species in UV/periodate systems. Monitor degradation kinetics via HPLC-MS to track intermediate formation (e.g., aromatic amines from azo bond cleavage). Control variables include pH (3–9), periodate concentration (0.1–2 mM), and UV intensity (254 nm). Validate mechanisms using density functional theory (DFT) to model reaction pathways .

Q. What experimental strategies resolve contradictions in photocatalytic decolorization efficiency across studies?

Discrepancies often arise from variations in catalyst morphology (e.g., ZnO nanoparticles vs. bulk suspensions) or light sources (UV-A vs. UV-C). Standardize protocols by:

Q. How do researchers assess the ethical implications of this compound in ecotoxicology studies?

Address its potential carcinogenicity (e.g., induction of DNA damage in rodent models) by:

- Implementing strict waste management protocols for lab effluents.

- Conducting microcosm studies to evaluate bioaccumulation in aquatic ecosystems.

- Adhering to OECD guidelines for acute/chronic toxicity testing (e.g., Daphnia magna LC50 assays). Document ethical compliance via institutional review boards (IRBs) and transparent data reporting .

Q. What methodologies optimize this compound detection limits in complex environmental matrices?

Pre-concentrate samples using solid-phase extraction (SPE) with C18 cartridges. Couple with LC-MS/MS for specificity against co-eluting organics. For field applications, develop colorimetric sensors functionalized with molecularly imprinted polymers (MIPs) targeting the dye’s sulfonic groups. Validate against certified reference materials (CRMs) to ensure accuracy .

Methodological Considerations

- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize variables (e.g., pH, catalyst type) across studies. Apply multivariate regression to isolate confounding factors .

- Literature Gaps : Prioritize studies on long-term ecotoxicological impacts and hybrid AOPs (e.g., UV/periodate + photocatalysis) for enhanced degradation .

Note : Avoid commercial databases (e.g., ) and prioritize peer-reviewed journals (e.g., Journal of Photochemistry and Photobiology A) for authoritative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.